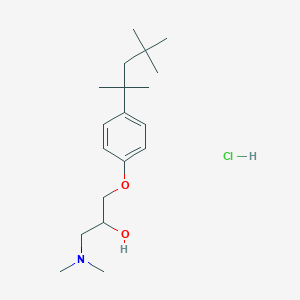

1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

Description

1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a phenoxy-propanol backbone substituted with a dimethylamino group and a bulky 2,4,4-trimethylpentan-2-yl moiety.

Properties

IUPAC Name |

1-(dimethylamino)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-18(2,3)14-19(4,5)15-8-10-17(11-9-15)22-13-16(21)12-20(6)7;/h8-11,16,21H,12-14H2,1-7H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYYUESKORTAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: : One common synthetic route involves the nucleophilic substitution reaction where 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol reacts with dimethylamine under anhydrous conditions, often facilitated by a catalyst like potassium carbonate.

Route 2: : An alternative method includes the preparation of 3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-one followed by reductive amination using dimethylamine and a reducing agent such as sodium borohydride.

Industrial Production Methods

For large-scale production, the synthesis is often optimized to ensure higher yields and purity. This may involve continuous flow reactors where parameters such as temperature, pressure, and solvent systems are meticulously controlled. Industrial methods prioritize efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation at the alcohol group to form a ketone.

Reduction: : The propanol moiety can be reduced to a more saturated hydrocarbon chain.

Substitution: : The aromatic phenoxy group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄.

Reduction: : Sodium borohydride (NaBH₄) is frequently used as a reducing agent.

Substitution: : Friedel-Crafts alkylation or acylation with aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed from These Reactions

Oxidation: : Formation of a corresponding ketone.

Reduction: : Formation of a fully reduced hydrocarbon.

Substitution: : Introduction of various functional groups to the aromatic ring, leading to diversified derivatives.

Scientific Research Applications

Synthetic Routes

- Method A : Utilizes a combination of substituted phenols and amines in a solvent medium to facilitate the reaction.

- Method B : Involves the use of coupling agents to enhance the formation of the desired compound from its precursors.

The compound has demonstrated significant biological activity, particularly as an inhibitor of specific enzymes. Research indicates that it interacts with malate dehydrogenases (MDH1 and MDH2), showing potential for therapeutic applications.

Enzyme Inhibition Studies

- Inhibition Potency :

- Compound modifications have led to varying inhibitory effects on MDH enzymes.

- Example results include:

- Compound 5a: IC50 = 6.18 μM (MDH1), IC50 = 1.5 μM (MDH2)

- Compound 5d: Improved dual inhibition with IC50 values of 0.94 μM (MDH1) and 1.24 μM (MDH2).

Therapeutic Applications

The compound's unique structure allows it to function as a potential therapeutic agent in various medical fields:

- Anti-inflammatory Agents : Due to its ability to modulate enzyme activity, it may serve as a lead compound for developing anti-inflammatory drugs.

- Cancer Research : Its inhibitory effects on metabolic enzymes suggest potential applications in cancer therapy by targeting metabolic pathways essential for tumor growth.

Case Studies

Several studies have explored the implications of using 1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride in biological settings:

Study 1: MDH Inhibition

A comprehensive study evaluated the inhibition of MDH enzymes using various derivatives of the compound. The findings indicated that specific structural modifications could enhance inhibitory potency significantly.

Study 2: Toxicological Assessments

Research assessing the toxicity profile of the compound revealed that while it exhibits biological activity, careful consideration is needed regarding its safety and dosage in potential therapeutic applications.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity and applications of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Moderate to strong inhibition of MDH enzymes with specific derivatives |

| Toxicological Profile | Need for further studies to establish safety margins |

| Therapeutic Potential | Possible applications in anti-inflammatory and cancer therapies |

Mechanism of Action

The mechanism of action of this compound depends on its interaction with molecular targets:

Molecular Targets: : It may interact with enzymes or receptors involved in metabolic pathways, modulating their activity.

Pathways Involved: : Could affect signal transduction pathways, altering cellular responses and physiological outcomes.

Comparison with Similar Compounds

Target Compound

- Amino group: Dimethylamino (-N(CH₃)₂).

- Phenoxy substituent: 4-(2,4,4-trimethylpentan-2-yl).

- Key features: High lipophilicity due to the branched alkyl chain, moderate polarity from the dimethylamino group.

IMB-H12 (1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol)

- Amino group: Cyclopentylamino (bulky cycloaliphatic amine).

- Phenoxy substituent: Same as the target compound.

- Bioactivity : Exhibits potent antifungal activity by inhibiting Candida albicans biofilm formation (IC₅₀: <10 µM) and suppressing hyphal transition .

- Mechanism : Reduces cell wall adhesin expression (e.g., ALS3, HWP1) and hydrophobicity.

1-(4-Methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol Dihydrochloride

- Amino group: 4-Methylpiperazinyl (heterocyclic amine).

- Phenoxy substituent: Same as the target compound.

1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol Hydrochloride

- Amino group: Dimethylamino.

- Phenoxy substituent: 2-(3-methoxyphenethyl).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Calculated LogP | Solubility Profile |

|---|---|---|---|

| Target Compound | ~425.9 | ~4.8* | Low aqueous solubility |

| IMB-H12 | ~433.9 | ~5.2 | Moderate in DMSO/ethanol |

| 4-Methylpiperazinyl Analog | ~498.3 | ~3.9 | High in acidic buffers |

| 2-(3-Methoxyphenethyl) Analog | ~454.0 | ~4.1 | Moderate in polar solvents |

*LogP estimated using fragment-based methods. The target compound’s branched alkyl chain increases hydrophobicity compared to analogs with smaller substituents.

Biological Activity

1-(Dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects, as well as its safety profile based on existing research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a dimethylamino group, a phenoxy moiety, and a branched alkyl chain, which contribute to its biological activity.

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has also been documented. For example, studies have shown that certain dimethylamino derivatives can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes. Compounds that increase or decrease NF-κB activity can significantly impact inflammation levels in biological systems .

Table of Inflammatory Activity Modulation

| Compound | NF-κB Activity Change (%) | Notes |

|---|---|---|

| A | +10% | Pro-inflammatory effect |

| B | -15% | Anti-inflammatory effect |

This modulation suggests that this compound may influence inflammatory pathways similarly.

Safety and Toxicity

Toxicological assessments of related compounds indicate varying degrees of safety. For instance, some studies have reported renal toxicity at high doses in animal models . The reference dose for similar compounds was established at approximately 3.1 mg/kg/day in rats, highlighting the importance of careful dosing in therapeutic applications.

Case Studies

While specific case studies on the compound itself are scarce, analogous compounds have been investigated extensively:

- Study on Dimethylamino Derivatives : A study evaluated several dimethylamino derivatives for antifungal activity and found promising results for certain structures . This suggests potential for further exploration of the hydrochloride form.

- Inflammation Modulation Study : Research into the modulation of NF-κB by various phenolic compounds demonstrated significant anti-inflammatory effects, reinforcing the potential therapeutic applications of similar structures .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(dimethylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride?

The synthesis typically involves nucleophilic substitution and acid-base reactions. A stepwise approach includes:

- Step 1 : Alkylation of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin to form the epoxide intermediate.

- Step 2 : Ring-opening of the epoxide with dimethylamine to introduce the dimethylamino group.

- Step 3 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol .

Key purity checks involve HPLC (≥98% purity) and NMR to confirm stereochemistry and absence of unreacted intermediates .

Q. How should researchers determine the pH-dependent solubility profile of this compound?

Use a shake-flask method:

- Prepare buffer solutions (pH 1.2–7.4) mimicking physiological conditions.

- Saturate each solution with the compound, equilibrate at 25°C for 24 hours.

- Filter and quantify dissolved compound via UV-Vis spectroscopy (λmax ~270 nm) or HPLC with a C18 column .

Note: The hydrochloride salt enhances aqueous solubility at acidic pH but may precipitate in neutral/basic conditions .

Q. What analytical techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino at C1, phenoxy at C3) and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~380 m/z).

- XRD : For crystalline structure determination, particularly to resolve potential racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-adrenergic receptor binding affinity data for this compound?

Discrepancies may arise from assay conditions. Standardize protocols:

- Receptor Source : Use cloned human β1/β2 receptors (HEK293 cells) to minimize species variability.

- Radioligand Choice : Compare [³H]-CGP12177 (non-selective) vs. [¹²⁵I]-cyanopindolol (β2-selective).

- Buffer Composition : Include 0.1% BSA to reduce nonspecific binding.

Analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Cross-validate with functional assays (cAMP accumulation) .

Q. What strategies are effective in identifying and quantifying degradation impurities under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), base (0.1M NaOH), and UV light.

- HPLC-MS/MS : Use a gradient method (ACN/0.1% formic acid) to separate impurities. Key degradants may include:

Q. How can metabolic pathways be elucidated using in vitro models?

- Liver Microsomes : Incubate with human liver microsomes (HLMs) + NADPH. Extract metabolites with SPE and analyze via LC-QTOF-MS.

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibitors (ketoconazole, quinidine) to identify dominant metabolic enzymes.

- Metabolite Identification : Look for O-demethylation, hydroxylation, or glucuronidation products. Compare fragmentation patterns with databases (e.g., MetFrag) .

Q. What experimental design principles apply to in vivo pharmacokinetic studies of this compound?

- Animal Model : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

- Bioanalysis : LC-MS/MS with LLOQ ≤1 ng/mL.

- Data Analysis : Non-compartmental modeling (WinNonlin) for AUC, Cmax, t₁/₂. Include crossover studies to assess food effects .

Methodological Considerations

Q. How should researchers optimize formulation for enhanced bioavailability?

Q. What computational tools are suitable for predicting receptor-ligand interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.